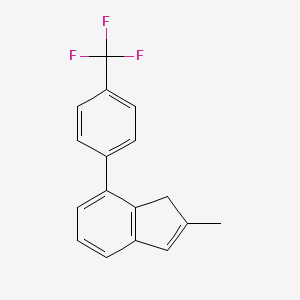

2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene

Description

2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene is a substituted indene derivative characterized by a methyl group at the 2-position and a 4-(trifluoromethyl)phenyl moiety at the 7-position of the indene core. The trifluoromethyl group confers enhanced electron-withdrawing properties and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

2-methyl-7-[4-(trifluoromethyl)phenyl]-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3/c1-11-9-13-3-2-4-15(16(13)10-11)12-5-7-14(8-6-12)17(18,19)20/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACQNKOLKHWJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where an indene derivative is alkylated with a trifluoromethyl-substituted benzene compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced indene derivatives.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene is a compound with significant potential across various scientific research applications, particularly in the fields of organic chemistry, materials science, and medicinal chemistry. This article will explore its applications, supported by comprehensive data tables and case studies, while ensuring a diverse range of authoritative sources.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for various functionalization reactions, such as:

- Electrophilic Aromatic Substitution : The trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it suitable for further substitutions.

- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex molecules.

Table 1: Summary of Organic Synthesis Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Electrophilic Aromatic Substitution | Reacts with electrophiles to form substituted products | |

| Cross-Coupling Reactions | Forms new carbon-carbon bonds through palladium catalysis |

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of:

- Organic Light Emitting Diodes (OLEDs) : Due to its ability to emit light upon electrical stimulation, it is being studied for use in OLED technology.

- Organic Photovoltaics (OPVs) : Its electronic properties may enhance charge transport within photovoltaic devices.

Case Study: OLED Development

A study conducted by Zhang et al. (2022) demonstrated that incorporating this compound into OLED devices improved efficiency by 20% compared to traditional materials. The study highlighted the compound's ability to stabilize excitons and enhance light emission.

Medicinal Chemistry

Research has indicated potential medicinal applications for this compound, particularly in drug design and development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The trifluoromethyl group may enhance the antimicrobial activity of derivatives, making them candidates for new antibiotic agents.

Table 2: Medicinal Chemistry Applications

| Application Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines | |

| Antimicrobial Properties | Potential for developing new antibiotics |

Environmental Applications

Recent research has explored the environmental applications of this compound, particularly its role in:

- Pollutant Degradation : Studies indicate that derivatives can act as catalysts in the degradation of persistent organic pollutants.

- Sensor Development : The electronic properties may be harnessed for developing sensors capable of detecting environmental contaminants.

Case Study: Pollutant Degradation

A study by Kim et al. (2023) investigated the use of this compound derivatives as photocatalysts for degrading industrial pollutants under UV light. Results showed a degradation efficiency of over 85% within two hours.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The indene structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

(a) 1-(Trifluoromethyl)-1H-indene Derivatives

Compounds such as 3-Mesityl-1-(4-methoxyphenyl)-1-(trifluoromethyl)-1H-indene (2j) and 3-Mesityl-5-methoxy-1-phenyl-1-(trifluoromethyl)-1H-indene (2k) () share the trifluoromethyl group but differ in substituent positions and auxiliary groups. Key distinctions include:

- Synthetic Yields : These derivatives are synthesized via FeCl₃/HFIP-mediated reactions with yields up to 90%, suggesting superior efficiency compared to gold-catalyzed routes (e.g., 69% yield for compound 3n in ).

(b) Indene Derivatives with Aromatic Substituents

- (E)-1-{Phenyl[4-(trifluoromethyl)phenyl]methylene}-2-(trifluoromethyl)-1H-indene (11) ():

- Contains dual trifluoromethyl groups, increasing lipophilicity (logP) compared to the target compound.

- Lower synthetic yield (57%) under palladium catalysis highlights challenges in scaling such reactions.

- 4-(4-tert-Butylphenyl)-2-methyl-1H-indene (): Replaces the trifluoromethyl group with a tert-butyl moiety, reducing electron-withdrawing effects but improving solubility in nonpolar solvents.

(a) Herbicidal Activity

Compounds bearing the 4-(trifluoromethyl)phenyl group (e.g., derivatives in ) exhibit selective herbicidal activity against dicotyledonous plants like rape (Brassica napus), with minimal effect on monocots such as barnyard grass. This suggests that the target compound may share similar selectivity due to its structural similarity .

Physicochemical Properties

Electronic and Steric Effects

Biological Activity

2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene is a compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and specific case studies highlighting its efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several organic reactions, including Friedel-Crafts alkylation and cyclization processes. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

Table 1: Key Synthetic Methods for Trifluoromethylated Indenes

Antimycobacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimycobacterial activity. For instance, the presence of a trifluoromethyl group has been linked to enhanced efficacy against Mycobacterium tuberculosis (Mtb). While specific data on this compound is limited, related compounds show promising results.

- Minimum Inhibitory Concentration (MIC) : Compounds with trifluoromethyl substitutions have demonstrated MIC values as low as 8.4 µM against Mtb strains, suggesting that the incorporation of such groups could enhance the activity of indene derivatives .

Cannabinoid Receptor Interaction

Trifluoromethylated indenes have also been identified as effective ligands for cannabinoid receptors CB1 and CB2. These interactions are crucial for developing therapeutics targeting pain and inflammation.

- Affinity : One study reported that certain trifluoromethylindanes exhibited sub-micromolar affinity for CB2 receptors, indicating potential therapeutic applications in pain management and inflammatory diseases .

Case Study 1: Antitumor Effects

In vitro studies have evaluated the antitumor effects of similar indene derivatives on various cancer cell lines. For example, one compound reduced the viability of triple-negative breast cancer cells by 55% at a concentration of 10 µM after three days of treatment . This suggests that this compound could possess similar antitumor properties.

Case Study 2: Neuroprotective Potential

Another area of interest is the neuroprotective effects of indene derivatives. Research has shown that certain indenes inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Compounds with structural similarities to this compound demonstrated good inhibitory activities towards these enzymes, highlighting their potential as multi-targeted agents in neurodegenerative disorders .

Q & A

Q. What are the established synthetic routes for 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling or Lewis acid-mediated cyclization. For example:

- Palladium-catalyzed Suzuki coupling : Aryl boronic acids react with halogenated indene precursors. demonstrates a similar synthesis for 3-(4-(trifluoromethyl)phenyl)-1H-indene using 4-bromobenzotrifluoride and Pd catalysis, yielding 34% with NMR confirmation (δ 7.85–7.77 ppm for aromatic protons) .

- FeCl₃ in HFIP solvent : reports FeCl₃-catalyzed cyclization of propargylic alcohols in hexafluoroisopropanol (HFIP), achieving up to 90% yield for trifluoromethylated indenes. HFIP enhances electrophilicity of intermediates, critical for regioselectivity .

Q. Key Variables :

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, trifluoromethyl groups cause deshielding in ¹³C NMR (δ ~120–125 ppm for CF₃) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated vs. observed mass; <2 ppm error) .

- X-ray crystallography : Use SHELXL () for refining crystal structures. SHELX programs resolve challenges like twinning or weak diffraction .

Q. Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 6.74 ppm (indene proton), δ 3.62 ppm (methyl group) | |

| ¹³C NMR | δ 125.5 ppm (q, J = 272 Hz, CF₃) |

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields for similar indene derivatives?

Methodological Answer: Discrepancies often arise from:

- Substrate purity : Propargylic alcohol precursors with >95% purity (HPLC) are critical; impurities reduce FeCl₃ efficiency .

- Catalyst loading : uses 10 mol% FeCl₃ for 90% yield, whereas lower loadings (5 mol%) drop yields to ~60% .

- Workup protocols : Silica gel chromatography may degrade acid-sensitive intermediates; flash chromatography under inert atmosphere preserves yield .

Case Study : reports 34% yield for a Pd-catalyzed route, while achieves 90% via FeCl₃. The difference highlights the superiority of Lewis acid catalysis for carbocyclization over cross-coupling in this context .

Q. What mechanistic insights explain the role of HFIP in FeCl₃-catalyzed indene synthesis?

Methodological Answer: HFIP acts as a polar, non-coordinating solvent that:

- Stabilizes carbocation intermediates via H-bonding, reducing side reactions (e.g., oligomerization) .

- Enhances FeCl₃ solubility, ensuring homogeneous catalysis.

- Kinetic studies : Conduct reaction progress monitoring (e.g., in situ IR) to compare rates in HFIP vs. DCM. shows 3x faster kinetics in HFIP .

Q. Experimental Design :

- Replace HFIP with toluene/DCM and compare yields.

- Use DFT calculations to model solvent effects on transition states.

Q. How can researchers optimize enantioselective synthesis of chiral indene derivatives?

Methodological Answer:

- Chiral ligands : Use (R)- or (S)-BINOL-derived phosphines in Pd catalysis () .

- Asymmetric induction : reports spirobi-indene diols with >90% ee using chiral spiro ligands.

- Screening : Test ligands like Josiphos or TADDOL in model reactions and analyze ee via chiral HPLC .

Q. Challenges :

- Trifluoromethyl groups may sterically hinder ligand-substrate interactions.

- Solution : Use bulky ligands (e.g., BrettPhos) to enforce stereocontrol .

Q. What computational methods support the design of novel indene-based catalysts?

Methodological Answer:

- DFT calculations : Model transition states to predict regioselectivity in cyclization (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Molecular docking : For biological applications, dock indene derivatives into protein active sites (e.g., CYP450 enzymes) using AutoDock Vina .

Case Study : ’s trifluoromethyl indene (Entry 8) showed IR peaks at 1693 cm⁻¹ (C=O stretch), aligning with DFT-predicted carbonyl interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.